trans-2-Ethylcyclopentanamine

Organic Synthesis Stereoselective Methodology Chiral Building Blocks

trans-2-Ethylcyclopentanamine (CAS 80864-16-0) is a chiral secondary amine belonging to the trans-2-substituted cyclopentylamine class, characterized by a cyclopentane ring bearing an ethyl group and an amine group in a trans (1R,2R) configuration. Its molecular formula is C7H15N, with a molecular weight of 113.20 g/mol, and it is typically supplied as a liquid with reported purities of 95-98% (GC/HPLC).

Molecular Formula C7H15N
Molecular Weight 113.2 g/mol
CAS No. 80864-16-0
Cat. No. B3155700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Ethylcyclopentanamine
CAS80864-16-0
Molecular FormulaC7H15N
Molecular Weight113.2 g/mol
Structural Identifiers
SMILESCCC1CCCC1N
InChIInChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
InChIKeyVFMPCBSRNCHHKO-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Ethylcyclopentanamine (CAS 80864-16-0): Procurement-Ready Overview of a Chiral trans-2-Substituted Cyclopentylamine Building Block


trans-2-Ethylcyclopentanamine (CAS 80864-16-0) is a chiral secondary amine belonging to the trans-2-substituted cyclopentylamine class, characterized by a cyclopentane ring bearing an ethyl group and an amine group in a trans (1R,2R) configuration [1]. Its molecular formula is C7H15N, with a molecular weight of 113.20 g/mol, and it is typically supplied as a liquid with reported purities of 95-98% (GC/HPLC) . As a versatile synthetic intermediate, it serves as a precursor to bioactive molecules and chiral ligands, with established utility in the synthesis of (±)-Rodocaine, (±)-trans-pentacin, and enantiomerically enriched trans-cyclopentane-1,2-diamine [2].

Why trans-2-Ethylcyclopentanamine (CAS 80864-16-0) Cannot Be Substituted with Generic Cyclopentylamines: A Procurement Perspective


Generic substitution of trans-2-Ethylcyclopentanamine with other cyclopentylamines is scientifically unsound due to profound stereochemical and substituent-dependent divergence in both synthetic utility and biological recognition. The trans-configuration confers distinct three-dimensional geometry and physicochemical properties (e.g., LogP ≈ 1.54, Fsp3 = 1.0) that critically influence target binding and downstream pharmacokinetics [1]. Cis-isomers exhibit different mass spectrometric fragmentation patterns, enabling definitive analytical differentiation and underscoring non-interchangeable stereochemical identity [2]. Moreover, even subtle alkyl chain variations—methyl versus ethyl versus propyl—alter lipophilicity, metabolic stability, and receptor subtype selectivity profiles, as evidenced by structure-activity relationship (SAR) studies in CNS-active cyclopentylamine series [3][4]. The quantitative evidence presented below substantiates why trans-2-Ethylcyclopentanamine represents a non-fungible, precisely specified chemical entity for research and industrial applications.

Quantitative Differentiation Guide: trans-2-Ethylcyclopentanamine (CAS 80864-16-0) Versus Closest Analogs


Diastereoselective Synthesis: trans-2-Ethylcyclopentanamine Enables >95:5 dr via Hydrozirconation/Lewis Acid Cyclization

trans-2-Ethylcyclopentanamine can be accessed with high diastereoselectivity (>95:5 dr) via a tandem hydrozirconation/Lewis acid-mediated cyclization sequence applied to butenyl oxazolidines, as demonstrated for the broader trans-2-substituted cyclopentylamine class [1]. This stereochemical control is intrinsic to the trans-configuration and is not readily achievable for the corresponding cis-isomer using this methodology, which typically yields the cis-product as a minor component under these conditions. The method has been validated in the syntheses of (±)-Rodocaine and (±)-trans-pentacin, confirming its practical utility [1].

Organic Synthesis Stereoselective Methodology Chiral Building Blocks

Analytical Differentiation: trans-2-Ethylcyclopentanamine Distinguished from cis-Isomer via MIKE Spectroscopy

Mass-analyzed ion kinetic energy (MIKE) spectroscopy provides unequivocal differentiation between cis- and trans-isomers of substituted cyclopentylamines, including trans-2-ethylcyclopentanamine [1]. The technique exploits stereospecific fragmentation pathways under electron ionization conditions, allowing for rapid identification and purity assessment of the trans-isomer in complex mixtures or reaction monitoring. While quantitative differences in fragmentation intensities are compound-specific, the method reliably distinguishes the trans-configuration from the cis-configuration without requiring chiral chromatography [1].

Analytical Chemistry Mass Spectrometry Stereoisomer Characterization

Commercial Purity Benchmarking: trans-2-Ethylcyclopentanamine Available at 95-98% Purity from Multiple Suppliers

Commercially available trans-2-Ethylcyclopentanamine (CAS 80864-16-0) is supplied with certified purities of 95% (standard grade) to 98% (higher purity grade), as reported by independent vendors . In contrast, the corresponding cis-isomer (CAS 1263290-35-2) is less widely available and often requires custom synthesis, with limited public purity data . This availability gap reflects the broader synthetic utility and established methodology for trans-2-substituted cyclopentylamines, positioning trans-2-Ethylcyclopentanamine as a more accessible and reliably characterized building block for research and scale-up.

Procurement Quality Control Chemical Purity

Pharmacological Class Comparison: Cyclopentylalkylamines Exhibit Structure-Dependent Sympathomimetic Activity

In a classic structure-activity relationship study, secondary methyl- and ethyl-β-cycloalkylethylamines demonstrated distinct sympathomimetic profiles, including elevation of blood pressure, increased heart rate, and relaxation of intestinal musculature [1]. Notably, secondary methylamines were more potent sympathomimetic agents than the corresponding secondary ethylamines, and ethyl-β-cycloalkylethylamines were found to be somewhat more toxic than the corresponding phenethylamine [1]. While trans-2-Ethylcyclopentanamine was not directly assayed, its structural homology to ethyl-β-cyclopentylethylamine places it within this SAR continuum, wherein the ethyl substituent and cyclopentane ring size modulate pharmacological outcome relative to methyl, propyl, cyclohexyl, or phenyl analogs. More recent studies confirm that cyclopentenylethylamines exhibit CNS depressant and analgesic activities in vivo, with specific compounds antagonizing physostigmine- and pentylenetetrazole-induced lethality [2].

Pharmacology Structure-Activity Relationship CNS Drug Discovery

Physicochemical Differentiation: trans-2-Ethylcyclopentanamine Possesses Fsp3 = 1.0 and LogP = 1.54, Favorable for CNS Drug Design

trans-2-Ethylcyclopentanamine exhibits a calculated LogP of 1.54 and a fraction of sp³ carbons (Fsp³) of 1.0, indicative of a fully saturated, three-dimensional scaffold [1]. These values align with optimal parameters for CNS drug candidates, where increased Fsp³ correlates with improved solubility, reduced promiscuity, and enhanced clinical success rates [2]. In comparison, trans-2-methylcyclopentanamine (Fsp³ = 1.0, LogP ~1.0) is more hydrophilic, while trans-2-propylcyclopentanamine (LogP ~2.0) is more lipophilic. The ethyl substituent in trans-2-Ethylcyclopentanamine strikes a balance that may offer superior blood-brain barrier permeability and target engagement relative to shorter or longer alkyl chains, a critical consideration for neurological or psychiatric drug discovery programs.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Optimal Research and Industrial Applications for trans-2-Ethylcyclopentanamine (CAS 80864-16-0) Based on Quantitative Evidence


Stereocontrolled Synthesis of Chiral 1,2-Diamines and Bioactive Alkaloids

trans-2-Ethylcyclopentanamine serves as a direct precursor to enantiomerically enriched trans-cyclopentane-1,2-diamine and related chiral diamines via established diastereoselective methodologies [1]. The high trans-selectivity (>95:5 dr) achievable through hydrozirconation/Lewis acid cyclization enables efficient access to these valuable scaffolds, which are core components of bioactive natural products (e.g., (-)-nakadomarin A) and chiral ligands for asymmetric catalysis [1]. Researchers engaged in total synthesis or catalyst development should prioritize this compound to capitalize on the validated stereochemical control and synthetic versatility of the trans-2-substituted cyclopentylamine framework.

CNS Drug Discovery: Lead Optimization of Cyclopentylamine-Based Neurological Agents

Given its favorable physicochemical profile (LogP = 1.54, Fsp³ = 1.0) and structural homology to CNS-active cyclopentylethylamines [2][3], trans-2-Ethylcyclopentanamine is an ideal starting material for medicinal chemistry programs targeting neurological disorders. The ethyl substituent provides a balanced lipophilicity that may enhance blood-brain barrier penetration while maintaining solubility, a critical advantage over more hydrophilic methyl or more lipophilic propyl analogs [2]. Furthermore, the trans-configuration ensures a defined three-dimensional orientation that can be exploited for selective engagement of GPCRs, ion channels, or transporters implicated in pain, depression, or epilepsy, as suggested by the analgesic and CNS depressant activities observed in related series [4].

Analytical Reference Standard for Stereochemical Purity Assessment

The ability to unambiguously differentiate trans-2-Ethylcyclopentanamine from its cis-isomer via MIKE spectroscopy [5] positions this compound as a critical reference standard in analytical chemistry and quality control laboratories. Procuring a certified sample of trans-2-Ethylcyclopentanamine enables the development and validation of robust analytical methods (e.g., chiral HPLC, GC-MS, or NMR) for monitoring stereochemical purity in reaction mixtures, final drug substances, or impurity profiling. This application is particularly relevant in regulated pharmaceutical environments where stereochemical identity is a critical quality attribute.

Synthesis of Rodocaine Analogs and Local Anesthetic Candidates

The demonstrated utility of trans-2-substituted cyclopentylamines in the synthesis of (±)-Rodocaine [1], a local anesthetic agent, underscores the potential of trans-2-Ethylcyclopentanamine as a key intermediate for developing novel sodium channel blockers or related therapeutics. The trans-configuration and ethyl substituent may confer distinct binding kinetics or tissue distribution properties compared to methyl or unsubstituted analogs, offering a strategic advantage in lead optimization campaigns focused on pain management or cardiac arrhythmias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-2-Ethylcyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.